

# Methyl 4-oxohexanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Methyl 4-oxohexanoate**, a gamma-keto ester, is a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a diverse range of chemical transformations, making it a key building block for the synthesis of more complex molecules, including heterocycles and other biologically relevant scaffolds. This technical guide provides a detailed overview of the chemical and physical properties of **methyl 4-oxohexanoate**, experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic characteristics.

# **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **methyl 4-oxohexanoate** is presented below. While experimental data for some properties are readily available, others are estimated and should be used with caution.

Table 1: Chemical and Physical Properties of Methyl 4-oxohexanoate



Property	Value	Source
IUPAC Name	methyl 4-oxohexanoate	[1]
Synonyms	Methyl homolevulinate, 4- Oxohexanoic acid methyl ester	[1]
CAS Number	2955-62-6	[2][3]
Molecular Formula	C7H12O3	[3]
Molecular Weight	144.17 g/mol	[3]
Appearance	Colorless to off-white liquid	[4]
Boiling Point	106-107 °C (at 18 Torr)	[4]
201 °C (estimated, at 760 mmHg)	[5]	
Melting Point	Not available	[6]
Density	1.027 g/cm <sup>3</sup>	[4]
Solubility	Soluble in water (estimated: 4.566 x 10 <sup>4</sup> mg/L at 25 °C). Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and chloroform based on its structure.	[5]
logP (o/w)	0.400 (estimated)	[5]

# **Spectroscopic Data**

Spectroscopic data are crucial for the identification and characterization of **methyl 4-oxohexanoate**.

• ¹³C NMR Spectroscopy: Spectral data for the ¹³C NMR of **methyl 4-oxohexanoate** is available in public databases.[1]



- Infrared (IR) Spectroscopy: The vapor phase IR spectrum of **methyl 4-oxohexanoate** is also publicly available.[1] Key characteristic peaks would include a strong absorption around 1740 cm<sup>-1</sup> for the ester carbonyl and another strong absorption around 1715 cm<sup>-1</sup> for the ketone carbonyl.
- Mass Spectrometry (GC-MS): The mass spectrum of methyl 4-oxohexanoate is available through the NIST Mass Spectrometry Data Center.[1]

# Experimental Protocols Synthesis of Methyl 4-oxohexanoate

A common method for the synthesis of **methyl 4-oxohexanoate** is the esterification of 4-oxohexanoic acid.[7]

#### Materials:

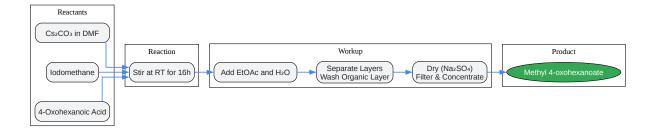
- 4-oxohexanoic acid
- Cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>)
- Iodomethane (CH₃I)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Water (H<sub>2</sub>O)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- To a stirring suspension of 8.15 g (25 mmol) of Cs<sub>2</sub>CO<sub>3</sub> in DMF, add 5.79 g (44 mmol) of 4oxohexanoic acid.
- After 5 minutes, add 6.81 g (48 mmol) of iodomethane to the reaction mixture.
- Stir the reaction mixture at ambient temperature for 16 hours.



- After the reaction is complete, add 250 mL of EtOAc and 250 mL of H<sub>2</sub>O.
- Separate the layers and wash the organic layer three times with 250 mL of H<sub>2</sub>O.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under vacuum to yield methyl 4-oxohexanoate.



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Synthesis of **Methyl 4-oxohexanoate**.

## **Chemical Reactivity**

The presence of both a ketone and an ester functional group allows for selective reactions at either site.

#### **Reactions at the Ketone Carbonyl**

• Reduction: The ketone can be selectively reduced to a secondary alcohol. For example, reduction with sodium borohydride (NaBH<sub>4</sub>) would yield methyl 4-hydroxyhexanoate, while a stronger reducing agent like lithium aluminum hydride (LiAlH<sub>4</sub>) would reduce both the ketone and the ester to yield 1,4-hexanediol.



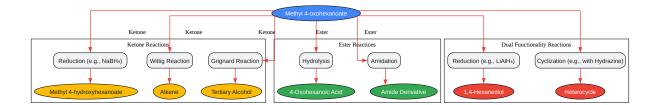
- Wittig Reaction: The ketone can undergo a Wittig reaction to form an alkene.[8][9][10][11][12] This allows for the introduction of a carbon-carbon double bond at the C4 position.
- Grignard Reaction: Addition of a Grignard reagent to the ketone will produce a tertiary alcohol after acidic workup.[13][14][15][16]

## **Reactions at the Ester Carbonyl**

- Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4oxohexanoic acid.
- Amidation: Reaction with an amine can convert the ester to the corresponding amide.
- Reduction: As mentioned, strong reducing agents like LiAlH<sub>4</sub> will reduce the ester to a primary alcohol.

## **Reactions Involving Both Functional Groups**

• Cyclization: The bifunctional nature of **methyl 4-oxohexanoate** makes it a precursor for the synthesis of various heterocyclic compounds. For example, reaction with hydrazine could lead to the formation of a dihydropyridazinone ring system.



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General Reactivity of Methyl 4-oxohexanoate.

# **Biological Activity**

To date, there is a lack of specific studies on the biological activity or signaling pathway involvement of **methyl 4-oxohexanoate** in the public domain. However, related short-chain keto esters have been investigated for their biological properties. For instance, some  $\beta$ -keto esters have been shown to possess antibacterial activity, potentially through the inhibition of quorum sensing in bacteria.[17][18] Further research is warranted to explore the potential biological and pharmacological relevance of **methyl 4-oxohexanoate**.

#### Conclusion

**Methyl 4-oxohexanoate** is a versatile chemical intermediate with well-defined physical and spectroscopic properties. Its synthesis is straightforward, and its dual functionality provides a rich platform for a variety of chemical transformations. While specific biological activity data for this compound is currently limited, the established bioactivities of related keto esters suggest that it may be a valuable candidate for future investigations in drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this important building block.

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- To cite this document: BenchChem. [Methyl 4-oxohexanoate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581184#methyl-4-oxohexanoate-chemical-properties]

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